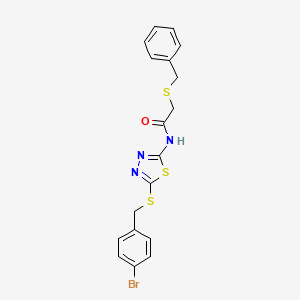![molecular formula C29H40O2 B2939010 (13E)-5-hydroxy-2,15-dimethyl-13-{[4-(propan-2-yl)phenyl]methylidene}tetracyclo[8.7.0.0^{2,7}.0^{11,15}]heptadecan-14-one CAS No. 1095244-62-4](/img/structure/B2939010.png)
(13E)-5-hydroxy-2,15-dimethyl-13-{[4-(propan-2-yl)phenyl]methylidene}tetracyclo[8.7.0.0^{2,7}.0^{11,15}]heptadecan-14-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(13E)-5-hydroxy-2,15-dimethyl-13-{[4-(propan-2-yl)phenyl]methylidene}tetracyclo[8.7.0.0{2,7}.0{11,15}]heptadecan-14-one is a complex organic compound with a unique tetracyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (13E)-5-hydroxy-2,15-dimethyl-13-{[4-(propan-2-yl)phenyl]methylidene}tetracyclo[8.7.0.0{2,7}.0{11,15}]heptadecan-14-one involves multiple steps, including the formation of the tetracyclic core and the introduction of functional groups. Common synthetic routes may involve cyclization reactions, Friedel-Crafts alkylation, and subsequent functional group modifications. Specific reaction conditions, such as temperature, pressure, and catalysts, are crucial for optimizing yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability. Industrial methods also focus on cost-effectiveness and environmental sustainability.
Analyse Chemischer Reaktionen
Types of Reactions
(13E)-5-hydroxy-2,15-dimethyl-13-{[4-(propan-2-yl)phenyl]methylidene}tetracyclo[8.7.0.0{2,7}.0{11,15}]heptadecan-14-one undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are tailored to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific functional groups introduced or modified. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
(13E)-5-hydroxy-2,15-dimethyl-13-{[4-(propan-2-yl)phenyl]methylidene}tetracyclo[8.7.0.0{2,7}.0{11,15}]heptadecan-14-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (13E)-5-hydroxy-2,15-dimethyl-13-{[4-(propan-2-yl)phenyl]methylidene}tetracyclo[8.7.0.0{2,7}.0{11,15}]heptadecan-14-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. Pathways involved in its mechanism of action include signal transduction, gene expression, and metabolic regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (13E)-5-hydroxy-2,15-dimethyl-13-{[4-(methyl)phenyl]methylidene}tetracyclo[8.7.0.0{2,7}.0{11,15}]heptadecan-14-one
- (13E)-5-hydroxy-2,15-dimethyl-13-{[4-(ethyl)phenyl]methylidene}tetracyclo[8.7.0.0{2,7}.0{11,15}]heptadecan-14-one
Uniqueness
The uniqueness of (13E)-5-hydroxy-2,15-dimethyl-13-{[4-(propan-2-yl)phenyl]methylidene}tetracyclo[8.7.0.0{2,7}.0{11,15}]heptadecan-14-one lies in its specific functional groups and tetracyclic structure, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications.
Eigenschaften
IUPAC Name |
(16E)-3-hydroxy-10,13-dimethyl-16-[(4-propan-2-ylphenyl)methylidene]-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-17-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H40O2/c1-18(2)20-7-5-19(6-8-20)15-21-16-26-24-10-9-22-17-23(30)11-13-28(22,3)25(24)12-14-29(26,4)27(21)31/h5-8,15,18,22-26,30H,9-14,16-17H2,1-4H3/b21-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJWYLVQOSGELIN-RCCKNPSSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=C2CC3C4CCC5CC(CCC5(C4CCC3(C2=O)C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C/2\CC3C4CCC5CC(CCC5(C4CCC3(C2=O)C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H40O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-bromo-N-[(1,2-dimethyl-1H-indol-5-yl)methyl]benzamide](/img/structure/B2938927.png)



![3-Methoxy-4-[2-(2-propan-2-ylphenoxy)ethoxy]benzaldehyde](/img/structure/B2938936.png)
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)prop-2-en-1-one](/img/structure/B2938937.png)


![Methyl 4-(2-(3-(dimethylamino)propyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate](/img/structure/B2938943.png)
![5-bromo-2-ethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2938945.png)
![2-chloro-5-(3,4-difluorobenzoyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B2938946.png)
![1-[(6-Chloro-4-phenylquinazolin-2-yl)amino]-3-methylthiourea](/img/structure/B2938948.png)


